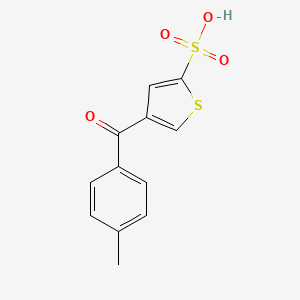
3-(furan-3-yl)-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-3-yl)-1H-pyridazin-6-one is a heterocyclic compound that features a furan ring fused to a pyridazinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)-1H-pyridazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan-3-carboxylic acid with hydrazine hydrate can lead to the formation of the pyridazinone ring . The reaction typically requires a catalyst and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(furan-3-yl)-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan and pyridazinone derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
3-(furan-3-yl)-1H-pyridazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(furan-3-yl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(furan-2-yl)-1H-pyridazin-6-one
- 3-(furan-4-yl)-1H-pyridazin-6-one
- 3-(thiophen-3-yl)-1H-pyridazin-6-one
Uniqueness
3-(furan-3-yl)-1H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
3-(furan-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
Clé InChI |
OYOIGOMIQQPXMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NN=C1C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


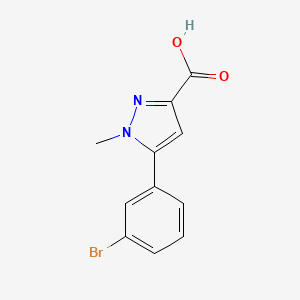
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
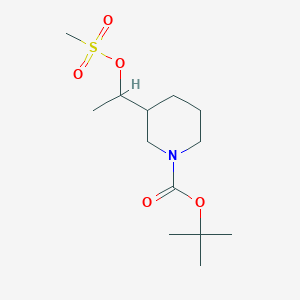
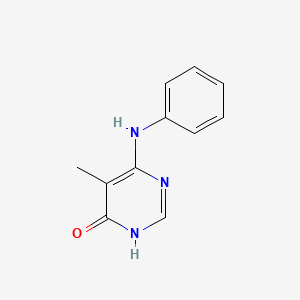
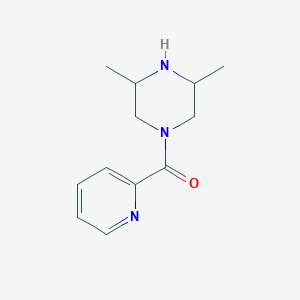
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
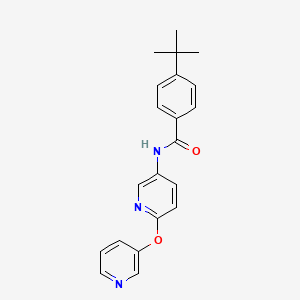
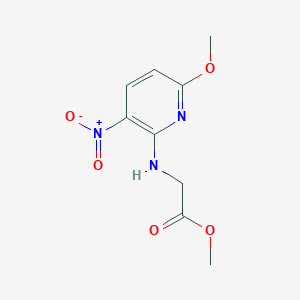

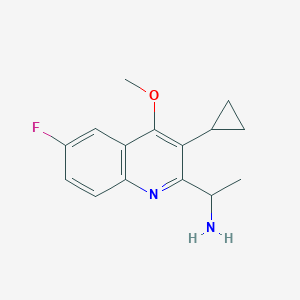
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

